molecular formula C12H15Cl2NO B1390009 3-[(2,4-Dichlorophenoxy)methyl]piperidine CAS No. 946787-19-5

3-[(2,4-Dichlorophenoxy)methyl]piperidine

Cat. No.: B1390009
CAS No.: 946787-19-5
M. Wt: 260.16 g/mol
InChI Key: HVPULUXDBDKPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenoxy)methyl]piperidine typically involves the reaction of 2,4-dichlorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenoxy group.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenoxy group .

Scientific Research Applications

Medicinal Chemistry

DICP has shown promise in medicinal chemistry, particularly as an antiproliferative agent against various cancer cell lines. For instance, studies have evaluated its efficacy against MCF-7 (breast cancer), HT-29 (colorectal cancer), and A549 (lung cancer) cell lines. The compound's unique structural features allow it to interact with biological targets effectively, potentially reversing drug resistance in cancer therapies by targeting c-Met pathways.

Agricultural Applications

DICP is recognized for its biological activity as an insecticide and herbicide. Its effectiveness against specific insect species and plant pathogens makes it valuable in agricultural practices. Research indicates that DICP disrupts normal biological processes in pests and weeds, leading to their control. The compound's structural similarities to other biologically active compounds suggest potential uses in developing new agrochemicals.

Biochemical Research

In biochemical studies, DICP has been investigated for its interactions with various enzymes and receptors. Molecular docking studies have suggested strong binding affinities to bacterial DNA gyrase, which is crucial for bacterial replication. This interaction profile indicates potential antibacterial properties that warrant further exploration.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer activity of DICP analogs, researchers found that certain derivatives exhibited significant cytotoxic effects on MCF-7 cells. The mechanism was attributed to the inhibition of cell proliferation through apoptosis induction. This finding supports the potential of DICP as a lead compound for developing new anticancer agents.

Case Study 2: Insecticidal Efficacy

Another study focused on the insecticidal properties of DICP against common agricultural pests. Results indicated that DICP effectively reduced pest populations by disrupting their reproductive cycles and feeding behaviors. This study emphasizes the compound's potential role in integrated pest management strategies.

Mechanism of Action

The mechanism of action for 3-[(2,4-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors.

Biological Activity

3-[(2,4-Dichlorophenoxy)methyl]piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its pharmacodynamics, therapeutic implications, and the underlying mechanisms of action based on various studies.

Chemical Structure

The compound features a piperidine ring substituted with a dichlorophenoxy group, which is crucial for its biological activity. The structural formula can be represented as:

\text{C}_1_1\text{H}_{12}\text{Cl}_2\text{N}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy comparable to known antidepressants like viloxazine, indicating potential use in treating mood disorders .
  • Antimicrobial Properties : The presence of halogenated groups in its structure suggests possible antimicrobial activity against resistant strains of bacteria .
  • Neuropharmacological Effects : Studies have indicated that piperidine derivatives can modulate neurotransmitter systems, potentially affecting anxiety and depression pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Reuptake Inhibition : Similar compounds have demonstrated the ability to inhibit the reuptake of biogenic amines, which is a common mechanism for antidepressants .
  • Antimicrobial Activity : The compound's halogenated structure may enhance its interaction with bacterial cell membranes or specific targets within microbial cells .
  • Neurotransmitter Modulation : Piperidine derivatives can influence neurotransmitter release and receptor activity, impacting mood and cognitive functions.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of related compounds:

  • A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives showed significant antidepressant-like effects in animal models, supporting the hypothesis that similar structures may yield comparable biological activities .
  • Research on 2,4-Dichlorophenoxyacetic acid (a related compound) highlighted severe toxicity and adverse effects upon ingestion, indicating the importance of understanding the safety profile of compounds with similar structures .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeReference
3-[(2-Ethoxyphenoxy)methyl]piperidineAntidepressant
2,4-Dichlorophenoxyacetic acidToxicity case study
Halogenated piperidine derivativesAntimicrobial

Properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPULUXDBDKPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[(2,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 3
Reactant of Route 3
3-[(2,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 4
Reactant of Route 4
3-[(2,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 5
Reactant of Route 5
3-[(2,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 6
Reactant of Route 6
3-[(2,4-Dichlorophenoxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.